Boc-D-Ser(tBu)-OH.DCHA
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Description
Boc-D-Ser(tBu)-OH.DCHA is a derivative of the amino acid serine12. It is used for research purposes and is not intended for medicinal or household use3.
Synthesis Analysis
While specific synthesis methods for Boc-D-Ser(tBu)-OH.DCHA are not readily available, it is known that Boc-Ser(tBu)-OH may be used in the synthesis of various compounds4.
Molecular Structure Analysis
The molecular formula for Boc-D-Ser(tBu)-OH.DCHA is C12H23NO55. The average mass is 261.315 Da and the mono-isotopic mass is 261.157623 Da5.
Chemical Reactions Analysis
Specific chemical reactions involving Boc-D-Ser(tBu)-OH.DCHA are not readily available in the search results.Physical And Chemical Properties Analysis
Boc-D-Ser(tBu)-OH.DCHA is a solid substance with a white to off-white color2. Its density is 1.1±0.1 g/cm³5. The boiling point is 383.1±37.0 °C at 760 mmHg5. The vapor pressure is 0.0±1.9 mmHg at 25°C5. The enthalpy of vaporization is 69.3±6.0 kJ/mol5. The flash point is 185.5±26.5 °C5.Safety And Hazards
When handling Boc-D-Ser(tBu)-OH.DCHA, it is advised to avoid dust formation and breathing in mist, gas, or vapors3. Contact with skin and eyes should be avoided3. In case of accidental ingestion or inhalation, medical attention should be sought immediately3.
Future Directions
The future directions for Boc-D-Ser(tBu)-OH.DCHA are not explicitly stated in the search results. However, given its role as a serine derivative, it may continue to be used in research and development, particularly in the field of biochemistry.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUUHIXSUNTGV-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Ser(tBu)-OH.DCHA |
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